molecular formula C14H16N2O3 B4431050 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4431050
M. Wt: 260.29 g/mol
InChI Key: OQJNULGULQMBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide, also known as EMIM, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to modulate the activity of ion channels and receptors in the brain. Specifically, it has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to enhance the activity of GABA-A receptors, which can lead to increased inhibitory neurotransmission. It has also been shown to modulate the activity of certain ion channels, which can have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potential to modulate the activity of certain ion channels and receptors in the brain. This can be useful for studying the underlying mechanisms of various neurological disorders. However, one limitation of using this compound is its potential to interact with other compounds in the brain, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to study its effects on other ion channels and receptors in the brain, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various neurological disorders. Finally, more studies are needed to determine the long-term effects of this compound on the brain and other physiological systems.

Scientific Research Applications

3-ethyl-N-(4-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have implications for the treatment of various neurological disorders.

properties

IUPAC Name

3-ethyl-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-12-13(9(2)19-16-12)14(17)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNULGULQMBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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